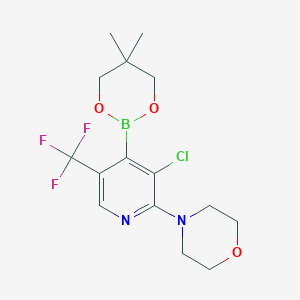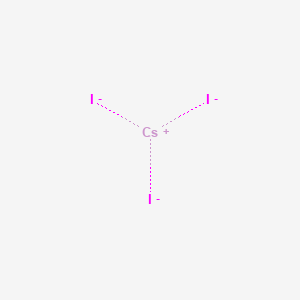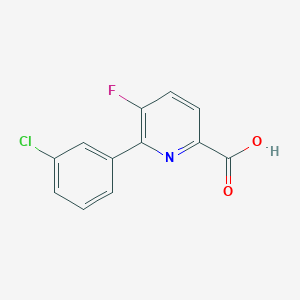
6-(3-Chlorophenyl)-5-fluoropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Chlorophenyl)-5-fluoropicolinic acid is a chemical compound that belongs to the class of picolinic acids This compound is characterized by the presence of a 3-chlorophenyl group and a fluorine atom attached to the picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Chlorophenyl)-5-fluoropicolinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated picolinic acid under the influence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to maximize yield and purity. The exact methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Chlorophenyl)-5-fluoropicolinic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(3-Chlorophenyl)-5-fluoropicolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-5-fluoropicolinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 6-(3-Chlorophenyl)-5-fluoronicotinic acid
- 6-(3-Chlorophenyl)-5-fluorobenzoic acid
- 6-(3-Chlorophenyl)-5-fluoropyridine
Comparison: Compared to these similar compounds, 6-(3-Chlorophenyl)-5-fluoropicolinic acid is unique due to its specific substitution pattern on the picolinic acid core. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H7ClFNO2 |
|---|---|
Molecular Weight |
251.64 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-5-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H7ClFNO2/c13-8-3-1-2-7(6-8)11-9(14)4-5-10(15-11)12(16)17/h1-6H,(H,16,17) |
InChI Key |
PTMRANQCLMPHQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=N2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


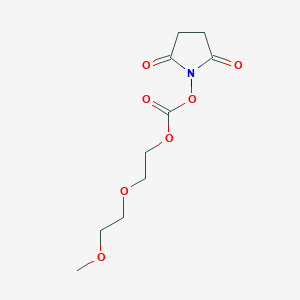
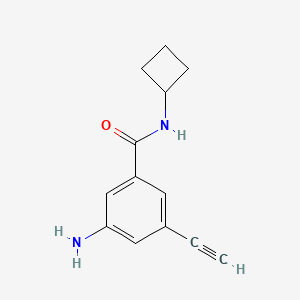
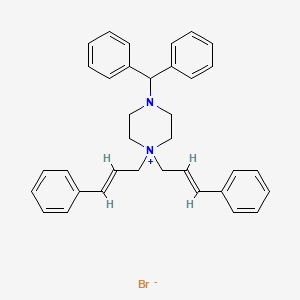
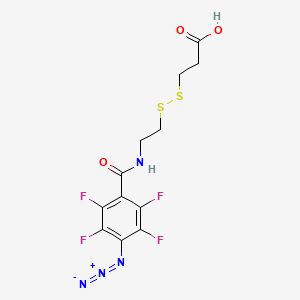
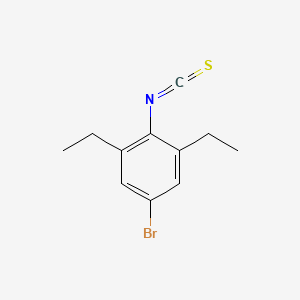
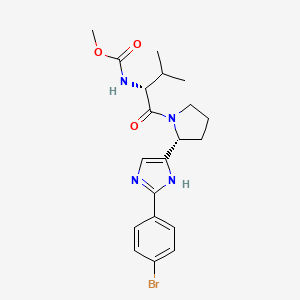
![2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester HCl](/img/structure/B13726912.png)
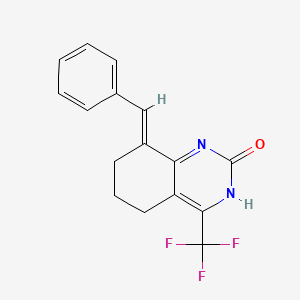
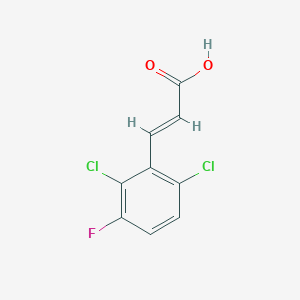
![1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole](/img/structure/B13726929.png)
![Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13726934.png)

